![molecular formula C7H3FINO B1400792 2-Fluoro-4-hydroxy-5-iodobenzonitrile CAS No. 1218818-39-3](/img/structure/B1400792.png)
2-Fluoro-4-hydroxy-5-iodobenzonitrile
Overview
Description
2-Fluoro-4-hydroxy-5-iodobenzonitrile is a compound with the molecular formula C7H3FINO and a molecular weight of 263.01 . It is a white solid and is a halogenated benzonitrile .
Synthesis Analysis
The synthesis of 2-Fluoro-4-hydroxy-5-iodobenzonitrile can be achieved by the reaction of 2-Fluorobenzonitrile with iodine in the presence of a base such as potassium hydroxide . The reaction is carried out in an organic solvent such as acetone or DMF .Molecular Structure Analysis
The InChI code for 2-Fluoro-4-hydroxy-5-iodobenzonitrile is 1S/C7H3FINO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H . The InChI key is NXKWQPKXRGHRJM-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Fluoro-4-hydroxy-5-iodobenzonitrile has been used in the synthesis of L. infantum trypanothione reductase (Li -TryR) dimerization and oxidoreductase activity inhibitors . It has also been used in the synthesis of transient receptor potential ankyrin 1 (TRPA1) antagonists .Physical And Chemical Properties Analysis
2-Fluoro-4-hydroxy-5-iodobenzonitrile is a white solid . The storage temperature is 0-5°C .Scientific Research Applications
Pharmaceutical Research
2-Fluoro-4-hydroxy-5-iodobenzonitrile is utilized in the pharmaceutical industry as a key intermediate in the synthesis of various drugs. It is involved in the preparation of compounds like 4-phenoxy benzamide riboside, which is an intermediate in the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide .
Synthesis of Indazoles
This compound may be used in the synthesis of 5-substituted-3-amino indazoles, which are important in medicinal chemistry for their potential therapeutic properties .
Material Science
In material science, 2-Fluoro-4-hydroxy-5-iodobenzonitrile can contribute to the development of new materials, such as liquid crystals or organic semiconductors, due to its planar molecular structure and ability to form linear chains via weak intermolecular hydrogen bonds .
Analytical Chemistry
It is also valuable in analytical chemistry, where it can be used as a standard or reference compound in various chromatographic and spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-4-hydroxy-5-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKWQPKXRGHRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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